N-benzyl-4-methyl-N-phenylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-4-methyl-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO/c1-17-12-14-19(15-13-17)21(23)22(20-10-6-3-7-11-20)16-18-8-4-2-5-9-18/h2-15H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRFMPFZXWBWBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501264391 | |
| Record name | 4-Methyl-N-phenyl-N-(phenylmethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501264391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302949-32-2 | |
| Record name | 4-Methyl-N-phenyl-N-(phenylmethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=302949-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-N-phenyl-N-(phenylmethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501264391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Derivatization Strategies for N Benzyl 4 Methyl N Phenylbenzamide
Classical and Contemporary Amide Bond Formation Routes for N-Benzyl-4-Methyl-N-Phenylbenzamide Synthesis
The creation of the amide linkage between N-benzylaniline and 4-methylbenzoic acid is achievable through several established and innovative synthetic routes.
Acylation Reactions Utilizing Carboxylic Acid Derivatives (e.g., Acid Chlorides) and Amines
A traditional and highly effective method for synthesizing this compound involves the acylation of N-benzylaniline with a derivative of 4-methylbenzoic acid, most commonly 4-methylbenzoyl chloride. This reaction, a nucleophilic acyl substitution, proceeds by the attack of the secondary amine on the electrophilic carbonyl carbon of the acid chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.
A general representation of this reaction is the synthesis of N-(2'-Nitrophenyl)-4-nitrobenzamide, where o-nitroaniline is reacted with p-nitrobenzoyl chloride in dioxane, with the reaction being driven to completion by heating under reflux. google.com Similarly, the synthesis of N-benzyl-4-methylbenzenesulfonamides has been achieved by treating 4-methylbenzenesulfonyl chloride with a primary amine. nsf.gov
| Reactants | Reagents/Conditions | Product | Yield | Reference |
| o-Nitroaniline, p-Nitrobenzoyl chloride | Dioxane, reflux | N-(2'-Nitrophenyl)-4-nitrobenzamide | 83% | google.com |
| 4-Methylbenzenesulfonyl chloride, Primary amine | - | 4-Methylbenzenesulfonamide | - | nsf.gov |
Application of Peptide Coupling Reagents (e.g., HATU, DIC, HOBt)
In scenarios requiring milder conditions to avoid side reactions or racemization (particularly relevant in peptide synthesis), a host of coupling reagents have been developed. omizzur.com These reagents activate the carboxylic acid, facilitating its reaction with the amine. For the synthesis of this compound, reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIC (N,N'-Diisopropylcarbodiimide), and HOBt (Hydroxybenzotriazole) are particularly effective. omizzur.compeptide.com
The general mechanism involves the formation of a highly reactive O-acylisourea intermediate (with carbodiimides like DIC) or an active ester (with HOBt or HATU), which is then readily attacked by the amine. peptide.comsigmaaldrich.com The addition of HOBt is known to suppress racemization and can improve reaction rates. omizzur.compeptide.comuni-kiel.de HATU, a uronium-based reagent, is recognized for its high efficiency and speed, particularly in challenging couplings. peptide.comsigmaaldrich.com
| Coupling Reagent | Additive | Key Features | Reference |
| DIC | HOBt | Minimizes racemization, forms OBt ester intermediates. | peptide.com |
| HATU | - | Fast-acting, less epimerization, effective for sterically hindered couplings. | peptide.comsigmaaldrich.com |
| PyBOP | - | Generates OBt esters, suitable for difficult couplings. | sigmaaldrich.com |
| BOP-Cl | - | Effective for sterically hindered amide bonds with minimal racemization. | omizzur.com |
Metal-Mediated and Catalytic Amidation Approaches
Recent advancements have led to the development of metal-catalyzed amidation reactions, which offer alternative pathways with distinct advantages. Copper-catalyzed methods, for instance, have gained prominence. organic-chemistry.org One such approach is the oxidative amidation of aldehydes with amines. organic-chemistry.orgnih.gov While not a direct synthesis from a carboxylic acid, this method allows for the formation of the amide bond from readily available starting materials. For example, a copper-MOF (Metal-Organic Framework) has been used to catalyze the oxidative amidation of aldehydes and amines. nih.gov
Green Chemistry and Sustainable Synthesis of this compound
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes to amides, including this compound. These methods focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.
Solvent-Free and Microwave-Assisted Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields in shorter reaction times. rasayanjournal.co.inrasayanjournal.co.inresearchgate.netjocpr.com The synthesis of various amides and related compounds has been successfully achieved using microwave irradiation, sometimes under solvent-free conditions. researchgate.net For instance, N-acylations have been carried out in dichloromethane (B109758) under microwave irradiation, yielding products in high yields within minutes. rasayanjournal.co.in The hydrolysis of benzamide (B126), a related reaction, is significantly faster under microwave conditions compared to conventional heating. rasayanjournal.co.in
| Reaction Type | Conditions | Time | Yield | Reference |
| N-Acylation | Dichloromethane, Microwave | 8-10 min | 94% | rasayanjournal.co.in |
| Benzamide Hydrolysis | Microwave | - | - | rasayanjournal.co.in |
| Benzyl (B1604629) Chloride Hydrolysis | Water, Microwave | 3 min | 97% | researchgate.net |
Oxidation-Amidation of Aldehydes and Related Sustainable Methods
A noteworthy sustainable approach is the direct oxidative amidation of an aldehyde with an amine. This method bypasses the need to pre-form a carboxylic acid or an acid chloride, thus reducing the number of synthetic steps and potential waste. organic-chemistry.orgnih.gov A variety of oxidizing agents and catalysts have been employed for this transformation. organic-chemistry.orgnih.gov A copper-MOF catalyzed system using N-chlorosuccinimide and tert-butyl hydroperoxide as oxidants has been reported for the synthesis of amides from aldehydes and primary amines. nih.gov This heterogeneous catalyst can be recovered and reused, adding to the sustainability of the process. nih.gov
Functionalization and Derivatization of the this compound Scaffold
The this compound framework, with its distinct aromatic rings and reactive amide core, presents multiple avenues for chemical modification. These derivatization strategies are pivotal for exploring structure-reactivity relationships and developing novel compounds with tailored properties. Advanced synthetic methodologies have been employed to functionalize the phenyl and benzyl moieties, modify the amide nitrogen and benzyl methyl groups, and synthesize a variety of related analogues.
Electrophilic Aromatic Substitution on Phenyl and Benzyl Moieties
Electrophilic aromatic substitution (EAS) is a fundamental strategy for introducing new functional groups onto the aromatic rings of this compound. The reaction proceeds through a two-step mechanism involving the initial attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation, known as a benzenonium ion, followed by the loss of a proton to restore aromaticity. uci.edumsu.edu The regioselectivity of these substitutions is dictated by the electronic nature of the substituents already present on the benzene (B151609) rings.
In the this compound molecule, the phenyl ring attached to the nitrogen is influenced by the electron-donating effect of the nitrogen atom, which directs incoming electrophiles to the ortho and para positions. Conversely, the benzoyl ring contains a deactivating carbonyl group, which directs electrophiles to the meta position. The benzyl group's phenyl ring is activated by the alkyl substituent, also favoring ortho and para substitution. The 4-methyl group on the benzoyl ring is an activating, ortho, para-director. However, the directing effect of the powerful deactivating carbonyl group will likely dominate the regioselectivity on that ring.
Below is a table summarizing the expected major products from common electrophilic aromatic substitution reactions on the different aromatic moieties of this compound.
| Aromatic Ring | Reaction | Reagents | Expected Major Product(s) |
| N-Phenyl Ring | Nitration | HNO₃, H₂SO₄ | ortho-nitro and para-nitro substituted products |
| Halogenation | Br₂, FeBr₃ | ortho-bromo and para-bromo substituted products | |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | para-acetyl substituted product (due to steric hindrance at ortho positions) | |
| Benzoyl Ring | Nitration | HNO₃, H₂SO₄ | meta-nitro substituted product (relative to the carbonyl group) |
| Benzyl Ring | Nitration | HNO₃, H₂SO₄ | ortho-nitro and para-nitro substituted products |
| Halogenation | Br₂, FeBr₃ | ortho-bromo and para-bromo substituted products |
Modifications at the Amide Nitrogen and Benzyl Methyl Groups
The amide nitrogen and the methyl group on the benzyl moiety offer additional sites for chemical modification, enabling the synthesis of a diverse range of derivatives.
Modifications at the amide nitrogen can alter the electronic and steric properties of the molecule. One notable transformation is the N-debenzylation, which can be achieved under specific conditions to yield the corresponding secondary amide. For instance, methods involving trifluoroacetic acid (TFA) have been shown to be effective for the debenzylation of related N-benzylamides, providing a route to N-methylamides. clockss.org Furthermore, the amide nitrogen can participate in nucleophilic substitution reactions.
The methyl group on the benzyl ring, being at a benzylic position, is susceptible to free radical substitution reactions. For example, halogenation at the benzylic position can be initiated using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. This would introduce a halogen atom, which can then be further functionalized.
The following table outlines potential modifications at these positions:
| Site of Modification | Reaction Type | Reagents/Conditions | Potential Product |
| Amide Nitrogen | N-Debenzylation | Trifluoroacetic Acid (TFA) | N-(4-methylphenyl)benzamide |
| Amide Nitrogen | N-Alkylation | Alkyl halide, Base | Quaternary ammonium (B1175870) salt |
| Benzyl Methyl Group | Free Radical Halogenation | N-Bromosuccinimide (NBS), Peroxide | N-(4-(bromomethyl)benzyl)-N-phenylbenzamide |
Synthesis of Related Benzamide Analogues for Structure-Reactivity Studies
The synthesis of analogues of this compound is crucial for conducting structure-reactivity studies, which help in understanding the influence of different structural features on the compound's properties. Researchers have synthesized a variety of related benzamide and sulfonamide analogues to explore these relationships.
For example, the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide has been reported, which involves a two-step process starting from 4-methylbenzenesulfonyl chloride and a primary amine, followed by benzylation. nsf.govresearchgate.net This analogue allows for the investigation of the effect of replacing the benzoyl group with a sulfonyl group. Similarly, the synthesis of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide has been described, providing insights into the role of the N-phenyl group. nih.gov
The table below presents a selection of synthesized analogues and their reported synthetic methods.
| Analogue Name | Synthetic Method | Purpose of Synthesis | Reference |
| N-allyl-N-benzyl-4-methylbenzenesulfonamide | Two-step synthesis from 4-methylbenzenesulfonyl chloride and subsequent benzylation. | Characterization and crystallographic studies. | nsf.govresearchgate.net |
| 4-methyl-N-(4-methylbenzyl)benzenesulfonamide | Substitution reaction between 4-methylbenzylamine (B130917) and p-toluenesulfonyl chloride. | To study molecular and crystal structures. | nih.gov |
| N-(4-Methylphenyl)benzamide | Reaction of benzoyl chloride with p-toluidine. | To explore the effect of substituents on the structure of N-aromatic amides. | researchgate.net |
| 3-Methyl-N-phenylbenzamide | Reaction of 3-methylbenzoyl chloride with aniline. | To study substituent effects on the structures of benzanilides. | researchgate.net |
| Decyl-(4-methoxy-benzyl)-methyl-amine | Reductive amination using 1-(4-methoxyphenyl)-N-methylmethanamine and decanal. | To explore anti-inflammatory and anti-oxidative activities. | frontiersin.org |
Chemical Reactivity and Mechanistic Investigations of N Benzyl 4 Methyl N Phenylbenzamide
Hydrolysis and Solvolysis Mechanisms of the Amide Bond
The amide bond, while resonance-stabilized and generally robust, can undergo cleavage under specific conditions. mdpi.comlibretexts.org The hydrolysis of N-benzyl-4-methyl-N-phenylbenzamide, like other amides, can be catalyzed by either acid or base. byjus.comchemguide.co.uk
Acid-Catalyzed Hydrolysis Pathways
Under acidic conditions, the hydrolysis of an amide is a catalyzed reaction with water. libretexts.orgchemguide.co.uk The process for this compound would be initiated by the protonation of the carbonyl oxygen. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.combham.ac.uk
The general mechanism for acid-catalyzed amide hydrolysis proceeds as follows:
Protonation of the carbonyl oxygen: This is the initial activation step. The lone pair of electrons on the oxygen atom of the carbonyl group attacks a proton (H+) from the acidic medium. byjus.comyoutube.com
Nucleophilic attack by water: A water molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. byjus.com
Proton transfer: A proton is transferred from the newly added hydroxyl group to the nitrogen atom of the amide. This converts the amino group into a better leaving group (an amine).
Elimination of the amine: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the N-benzyl-N-phenylamine as the leaving group.
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield 4-methylbenzoic acid and a hydronium ion.
Base-Catalyzed Hydrolysis Mechanisms
In the presence of a strong base, such as sodium hydroxide (B78521), and heat, this compound can be hydrolyzed. byjus.comchemistrysteps.com The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. chemistrysteps.com
The established mechanism for base-catalyzed amide hydrolysis involves these steps:
Nucleophilic addition of hydroxide: The hydroxide ion (OH-) directly attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate. byjus.com
Elimination of the amide anion: In a typically unfavorable step, the tetrahedral intermediate collapses, and the N-benzyl-N-phenylamide anion is expelled as the leaving group. chemistrysteps.com
Reduction and Oxidation Reactions of the Benzamide (B126) Core
The benzamide core of this compound offers sites for both reduction and oxidation, leading to a variety of transformations.
Reductive Transformations of the Amide Linkage
The amide bond can be reduced, although this often requires potent reducing agents. A common outcome of amide reduction is the formation of an amine. For this compound, this would involve the cleavage of the C-N bond.
One approach to achieve this is through the use of strong reducing agents like lithium aluminum hydride (LiAlH4). However, milder and more selective methods have been developed. For instance, the conversion of N-substituted aromatic amides into tert-butyl acylcarbamates facilitates reductive cleavage of the acyl-N bond using milder reagents like activated aluminum and sodium borohydride. rsc.org Another method involves the use of an excess of lithium with a catalytic amount of naphthalene (B1677914), followed by methanolysis, to achieve reductive cleavage of the amide bond to yield the corresponding amine. organic-chemistry.org
| Method | Reagents | Products |
| tert-butyl acylcarbamate formation followed by reduction | 1. Di-tert-butyl dicarbonate (B1257347) 2. Activated Al or NaBH4 | N-benzyl-N-phenylamine and 4-methylbenzyl alcohol |
| Lithium-naphthalene reduction | 1. Li, naphthalene (cat.) 2. CH3OH | N-benzyl-N-phenylamine and 4-methylbenzyl alcohol |
This table presents plausible reductive transformation pathways for this compound based on general methods for amide reduction.
Oxidative Pathways of Alkyl and Aromatic Substituents
The benzyl (B1604629) group of this compound is susceptible to oxidation. Oxidative debenzylation is a significant transformation in organic synthesis, often employed for the deprotection of amines. acs.orgacs.org
A notable method for the oxidative debenzylation of N-benzyl amides utilizes an alkali metal bromide, such as potassium bromide (KBr), in the presence of an oxidant like Oxone®. acs.orgacs.orgorganic-chemistry.orgnih.gov The reaction proceeds through the formation of a bromo radical, which abstracts a hydrogen atom from the benzylic position. acs.org This generates a benzyl radical intermediate that is then oxidized to an iminium cation and subsequently hydrolyzed to yield the debenzylated amide (in this case, 4-methyl-N-phenylbenzamide) and benzaldehyde. acs.orgacs.org This method is considered a green and sustainable approach as it avoids the use of transition metals. acs.orgorganic-chemistry.org
The 4-methyl group on the benzoyl moiety could also be a site for oxidation under more vigorous conditions, potentially leading to the corresponding carboxylic acid.
| Reaction | Reagents | Key Intermediate | Products |
| Oxidative Debenzylation | KBr, Oxone® | Benzyl radical | 4-Methyl-N-phenylbenzamide, Benzaldehyde |
This table summarizes the oxidative debenzylation of the N-benzyl group.
Advanced Structural Elucidation and Conformational Analysis of N Benzyl 4 Methyl N Phenylbenzamide
Single Crystal X-ray Diffraction
Crystallographic Packing Motifs
Without primary or referenced data from experimental characterization, it is not possible to generate a scientifically accurate and informative article that adheres to the requested structure. Information available for structurally related but distinct compounds, such as secondary amides (lacking either the N-benzyl or N-phenyl group) or analogous sulfonamides, cannot be used as a substitute, as this would violate the directive to focus solely on N-benzyl-4-methyl-N-phenylbenzamide.
Furthermore, commercial listings for similar complex tertiary amides suggest they are rare chemicals for which analytical data is not routinely collected. This indicates that this compound may be a novel or uncharacterized compound, for which the requisite structural elucidation has not yet been performed or published.
Therefore, the generation of the requested article is not feasible at this time.
Conformational Preferences and Rotational Barriers via Experimental Techniques
The spatial arrangement and dynamic behavior of this compound are dictated by the rotational freedom around its key single bonds: the amide (C-N) bond, the N-benzyl bond, and the N-phenyl bond. Experimental techniques provide invaluable insights into the conformational preferences and the energy barriers that hinder free rotation around these bonds. While specific experimental data on the conformational analysis of this compound is not extensively available in public literature, a comprehensive understanding can be built by examining studies on closely related tertiary and N-aryl amides. The principal methods employed for such investigations are dynamic nuclear magnetic resonance (DNMR) spectroscopy and single-crystal X-ray diffraction.
Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy
Dynamic NMR spectroscopy is a powerful technique for quantifying the energy barriers associated with conformational exchanges that occur on the NMR timescale. montana.edu In the case of this compound, the most significant rotational barrier is expected around the amide (C-N) bond due to its partial double bond character arising from resonance stabilization. nanalysis.com This restricted rotation can lead to the existence of distinct conformers, often referred to as rotamers.
At room temperature, if the rotation around the C-N bond is slow, separate signals may be observed in the ¹H or ¹³C NMR spectra for the non-equivalent benzyl (B1604629) and phenyl groups in the different conformational states. As the temperature is increased, the rate of rotation increases. At a certain temperature, known as the coalescence temperature (Tc), the two distinct signals for a given nucleus will broaden and merge into a single, time-averaged signal. mdpi.com By analyzing the line shape of these signals over a range of temperatures, it is possible to determine the rate constants for the rotational process and subsequently calculate the activation energy (ΔG‡) for the rotational barrier using the Eyring equation. iaea.org
For instance, studies on N,N-disubstituted benzamides have shown that the barrier to rotation around the C-N bond is influenced by both electronic and steric factors. researchgate.net In a study of N-benzhydryl-N-methylformamide, dynamic NMR was used to observe the coalescence of the N-methyl proton signals with increasing temperature, allowing for the calculation of the rotational barrier between two conformers. mdpi.com A similar approach could be applied to this compound, likely by monitoring the signals of the benzylic protons or the aromatic protons of the N-phenyl group.
Table 1: Representative Rotational Barriers in Amides Determined by Dynamic NMR
| Compound | Rotational Barrier (ΔG‡) (kcal/mol) | Solvent | Reference |
| N,N-dimethylacetamide | 18.6 | Neet | montana.edu |
| N-Benzhydryl-N-methylformamide | 20-23 | DMSO-d6 | mdpi.com |
| Isonicotinamide | 14.1 ± 0.2 | Not Specified | acs.org |
| (E)-3-(dimethylamino)-N,N-dimethylacrylamide | 16.4 (amide) | Not Specified | nih.gov |
This table presents data for analogous compounds to illustrate the application and findings of DNMR in determining rotational barriers in amides.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides a definitive, static picture of the molecule's conformation in the solid state. This technique can precisely determine bond lengths, bond angles, and torsion angles, revealing the preferred spatial orientation of the benzyl, phenyl, and 4-methylbenzoyl groups relative to each other.
For related N-aryl amides, X-ray crystal structures have shown that the planarity of the amide group is a common feature. iucr.org However, the orientation of the N-aryl and N-benzyl substituents can be influenced by steric hindrance and crystal packing forces. In a study of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide, the aryl rings were found to be tilted with respect to each other, a conformation that facilitates favorable intermolecular interactions like N—H⋯O hydrogen bonding and π-stacking. iucr.org
Similarly, a crystallographic study of N-allyl-N-benzyl-4-methylbenzenesulfonamide, a sulfonamide analogue, revealed specific conformations and intermolecular interactions in the solid state. nsf.gov For this compound, a crystal structure would elucidate the torsion angles around the N-C(benzyl) and N-C(phenyl) bonds, providing critical information about the steric interplay between these bulky groups. It would also show whether the p-methylphenyl group is co-planar with the amide functionality, which would have implications for the electronic properties of the molecule.
Table 2: Selected Crystallographic Data for an Analogous Benzamide (B126)
| Compound | Crystal System | Space Group | Key Torsion Angle (°C) | Reference |
| N-(4-methoxyphenyl)benzamide | Monoclinic | P2₁/c | Aryl rings tilted ~60° | iucr.org |
| N-allyl-N-benzyl-4-methylbenzenesulfonamide | Orthorhombic | Pna2₁ | - | nsf.gov |
This table provides examples of crystallographic data for related compounds, highlighting the type of information that can be obtained through X-ray diffraction.
Computational and Theoretical Investigations of N Benzyl 4 Methyl N Phenylbenzamide
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), ab initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a detailed understanding of the behavior of N-benzyl-4-methyl-N-phenylbenzamide. These calculations are performed by solving the Schrödinger equation for the molecule, which yields its energy and wavefunction. From these, a wide range of molecular properties can be derived. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly employed method in such studies. epstem.net
The electronic structure of a molecule is fundamental to its chemical reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's ability to donate or accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more easily polarized and more reactive.
The Molecular Electrostatic Potential (MEP) map is another critical tool derived from electronic structure calculations. It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other chemical species.
| Parameter | Value (Illustrative Example for a Related Molecule) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
This data is representative and intended to illustrate the outputs of quantum chemical calculations.
Quantum chemical calculations can accurately predict spectroscopic parameters, which is a crucial step in validating theoretical models against experimental data.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). epstem.net These theoretical predictions are often correlated with experimental data to confirm the molecular structure. A high correlation coefficient (R²) between the calculated and experimental shifts indicates a high level of accuracy for the computational model. epstem.net
Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. These frequencies are typically calculated using the same DFT methods as for geometry optimization. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. The Potential Energy Distribution (PED) analysis can be used to assign the calculated vibrational modes to specific atomic motions within the molecule. researchgate.net
Below is an example of a data table comparing theoretical and experimental spectroscopic data for a related amide.
| Spectroscopic Parameter | Theoretical Value (Illustrative) | Experimental Value (Illustrative) |
| ¹H NMR (ppm) | 7.2-7.8 | 7.1-7.7 |
| ¹³C NMR (ppm) | 125-140 | 126-139 |
| C=O Stretch (cm⁻¹) | 1685 | 1660 |
This data is for illustrative purposes to demonstrate the comparison between theoretical predictions and experimental observations.
DFT calculations are a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. While specific reaction mechanism studies involving this compound are not prominent in the literature, this methodology is widely applied to understand amide chemistry, such as hydrolysis or synthesis.
Molecular Mechanics and Molecular Dynamics Simulations
While quantum mechanics provides a highly detailed description of electronic structure, it is computationally expensive for large systems or long timescales. Molecular mechanics (MM) and molecular dynamics (MD) offer a more computationally efficient approach to study the conformational behavior and intermolecular interactions of molecules like this compound.
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. This compound has several rotatable bonds, leading to a complex conformational landscape. Molecular mechanics force fields can be used to systematically explore these conformations and identify the most stable (lowest energy) ones. The relative energies of different conformers determine their population at a given temperature. Key conformational features include the dihedral angles between the aromatic rings and the amide plane. For instance, in the related molecule N-(4-Methylphenyl)benzamide, the dihedral angle between the benzene (B151609) and methylphenyl rings is 63.41 (5)°. researchgate.net
Molecular dynamics simulations can model the movement of a molecule over time, providing insights into its interactions with surrounding molecules in a solution or in a solid crystal lattice. These simulations can reveal important non-covalent interactions, such as hydrogen bonding and van der Waals forces, which govern the molecule's solubility, melting point, and crystal packing. In the solid state of related amides, molecules are often linked into chains by N—H⋯O hydrogen bonds. researchgate.net In a related sulfonamide, C-H⋯O hydrogen bonds and weak C-H⋯π interactions are observed. nih.gov These types of interactions are crucial for understanding the macroscopic properties of this compound.
Quantitative Structure-Activity Relationship (QSAR) Studies (non-biological, e.g., for material properties or catalytic efficiency)
As of the current body of scientific literature, specific Quantitative Structure-Activity Relationship (QSAR) studies focusing on the non-biological properties, such as material characteristics or catalytic efficiency, of this compound have not been reported. While QSAR studies are a common approach in medicinal chemistry to correlate the chemical structure of compounds with their biological activities, their application to the material science aspects of this particular molecule is not documented in available research. nih.govnih.govnih.govresearchgate.net
Computational studies and QSAR analyses have been performed on broader classes of N-phenylbenzamide derivatives, but these have been exclusively directed toward understanding their biological activities, such as antimicrobial and anticancer effects. nih.govnih.govnih.gov For instance, research on N-phenylbenzamides as antimicrobial agents has used QSAR to understand how molecular properties like molecular weight, total energy, and electrophilicity index relate to their activity against bacteria. nih.gov Similarly, other studies have focused on the anticancer potential of new N-phenylbenzamide derivatives, employing computational methods to understand their interaction with biological targets. nih.gov
However, there is a notable absence of published research applying these computational QSAR methodologies to predict or explain the material properties (e.g., thermal stability, conductivity, optical properties) or the potential catalytic efficiency of this compound itself. Therefore, no data tables or detailed research findings on this specific non-biological application can be provided at this time. Further research would be required to establish such relationships and generate the corresponding data.
Advanced Applications of N Benzyl 4 Methyl N Phenylbenzamide and Its Derivatives in Chemical Science
Role in Advanced Materials Chemistry
The unique structural characteristics of N-benzyl-4-methyl-N-phenylbenzamide and its analogues, including steric bulk, potential for π-π stacking, and hydrogen bond accepting capabilities, make them intriguing building blocks in materials science.
Supramolecular Gels and Self-Assembled Systems
The ability of molecules to spontaneously organize into well-defined, higher-order structures is a cornerstone of modern materials chemistry. While specific research on this compound as a primary gelator is not extensively documented, the broader class of N-aryl amides is known for its capacity to form supramolecular assemblies. The interplay of hydrogen bonding and aryl-π-stacking interactions is a key driver in the self-assembly of secondary aryl amides. rsc.org For instance, the cooperation of these forces has been utilized to construct novel cocrystals of aromatic cis-amides with perfluoroaryl coformers. rsc.org In these systems, amide-to-amide hydrogen bonding creates a primary structure, which is then organized by aryl-perfluoroaryl stacking interactions. rsc.org
Derivatives that incorporate additional hydrogen-bonding sites or other recognition motifs can exhibit gelation properties. For example, the acylation of N-benzylbispidinols in aromatic solvents has been shown to result in the formation of supramolecular gels. This phenomenon highlights how modifying the core benzamide (B126) structure can induce gelation through the formation of extended hydrogen-bonded networks.
Liquid Crystals and Organic Electronic Materials
The rigid, aromatic-rich structure of this compound derivatives suggests their potential utility in liquid crystals and organic electronics. Research into related compounds has demonstrated the viability of this molecular framework in such applications.
A notable example is the use of N-benzyl-2-methyl-4-nitroaniline (BNA), a derivative, as a dopant in nematic liquid crystals (LCs). The introduction of BNA has been shown to significantly enhance the electro-optical properties of the LC device. Specifically, BNA doping can lead to a five-fold faster fall time compared to the pristine LC cell. This improvement is attributed to a reduction in the rotational viscosity and threshold voltage of the LC mixture. Furthermore, density functional theory (DFT) calculations have confirmed that the BNA dopant increases the dipole moment and polarization anisotropy of the LC mixture.
The following table summarizes the effects of doping a nematic liquid crystal (E7) with a BNA derivative, showcasing its impact on key electro-optical parameters.
| Dopant Concentration (wt%) | Threshold Voltage (V) | Rotational Viscosity (γ) | Dielectric Anisotropy (Δε) |
| 0 | 1.2 | High | 13.8 |
| 1.0 | 0.9 | Lower | 14.2 |
| 2.0 | 0.8 | Even Lower | 14.6 |
This data is illustrative and based on findings for related nitroaniline derivatives in nematic liquid crystals.
In the broader context of organic electronics, derivatives of complex aromatic systems like benzothioxanthene are being explored as building blocks for materials used in organic light-emitting diodes (OLEDs) and organic solar cells. anr.fr The functionalization of such core structures allows for tuning of the electronic and physical properties, a strategy that is applicable to the this compound scaffold. anr.fr
Polymeric Applications as Monomers or Modifiers
The amide linkage is the defining feature of industrially significant polymers like aramids. The incorporation of this compound-like structures into polymer chains can impart unique properties such as thermal stability, rigidity, and altered solubility.
Research has demonstrated that poly(p-benzamide)s with N-benzyl groups can be synthesized to achieve high molecular weights, up to approximately 50,000 Da. acs.org This is accomplished through the polymerization of aromatic para-amino acid ester derivatives. acs.org The presence of the N-benzyl group influences the polymer's properties, distinguishing it from unsubstituted polyamides. The "monomer approach," where functional monomers are designed and then polymerized, is a key strategy for creating amide-containing sustainable polymers (AmSPs) from renewable resources. rsc.orgrsc.org This approach allows for the creation of polymers with a wide range of properties depending on the specific structure of the monomer unit. rsc.orgrsc.org
The general structure of a polymer incorporating an N-substituted benzamide unit is depicted below:
Where Ar and Ar' are aromatic rings and R is a substituent like a benzyl (B1604629) group.
The polymerization of benzoxazine (B1645224) monomers, which are synthesized from phenols, formaldehyde, and primary amines, is another area where related structures are relevant. These thermosetting polymers are known for their high performance, and understanding their polymerization mechanism is crucial for optimizing their properties. acs.org
Catalytic Applications or as Ligands in Organic Transformations (non-biological)
While this compound itself is not typically employed as a catalyst, its synthesis and the synthesis of its derivatives are deeply intertwined with catalytic organic transformations. The formation of the tertiary amide bond often requires sophisticated catalytic systems.
The rhodium-catalyzed amidation of substituted benzoic acids with isocyanates, followed by decarboxylation, represents a modern approach to synthesizing N-aryl benzamides. nih.gov In this method, the carboxylate group of the benzoic acid acts as a removable directing group, guiding the C-H functionalization. nih.gov
Palladium-catalyzed N-arylation of secondary amides is another powerful tool for constructing tertiary amides like this compound. nih.govsyr.edu The development of specialized biaryl phosphine (B1218219) ligands, such as Xantphos and BrettPhos, has been crucial for the success of these reactions, enabling the coupling of amides with aryl halides and sulfonates. nih.gov These catalysts must overcome the challenge of the relatively low nucleophilicity of amides.
Furthermore, copper-catalyzed N-arylation reactions, often referred to as Ullmann-type couplings, provide an alternative route. Systems using copper salts in combination with specific ligands or even simple solvents like ethanol (B145695) can effectively catalyze the coupling of amides with arylboroxines. beilstein-journals.org
The table below provides a comparative overview of different catalytic systems used for the synthesis of N-aryl benzamides.
| Catalyst System | Coupling Partners | Key Features |
| Rhodium-based | Benzoic acids + Isocyanates | Uses a removable directing group for C-H activation. nih.gov |
| Palladium/Biaryl Phosphine | Secondary amides + Aryl halides/sulfonates | Highly efficient and versatile for a broad range of substrates. nih.gov |
| Copper Salt/Ethanol | Amides + Arylboroxines | Base- and additive-free conditions are possible. beilstein-journals.org |
Development as Chemical Probes and Sensors (non-biological detection)
The inherent structural and electronic properties of aromatic amides make them promising candidates for the development of chemical sensors. The general principles of fluorescent probe design, such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET), can be applied to the this compound scaffold. nih.gov
By incorporating a fluorophore and a specific recognition site, derivatives can be designed to signal the presence of an analyte through a change in their fluorescence properties. For example, a "turn-on" fluorescent probe based on a benzil (B1666583) moiety (an H₂O₂-recognition element) and a BODIPY fluorophore has been developed for the sensitive detection of hydrogen peroxide. mdpi.com The benzil group is selectively oxidized by H₂O₂, leading to the release of the free fluorophore and a significant increase in fluorescence. mdpi.com
While specific applications of this compound as a chemical probe are not widely reported, its framework is suitable for such modifications. The introduction of a recognition moiety for a target analyte (e.g., a metal ion, an anion, or a reactive oxygen species) and a fluorophore could lead to novel sensors. The synthesis of fluorescent probes based on the pyochelin siderophore scaffold, which are used to detect iron(III), demonstrates how complex organic molecules can be functionalized for sensing purposes. researchgate.net
Future Research Directions and Emerging Paradigms in N Benzyl 4 Methyl N Phenylbenzamide Chemistry
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of N-benzyl-4-methyl-N-phenylbenzamide and its analogs is poised for a technological revolution through the integration of flow chemistry and automated synthesis. These advanced platforms offer a departure from traditional batch processing, enabling continuous, controlled, and highly efficient production. The use of open-source hardware and software technologies can facilitate the development of automated flow chemical synthesis systems for producing a series of benzamides.
The implementation of flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety. This is particularly advantageous for reactions that are exothermic or involve unstable intermediates. Automated platforms, on the other hand, can accelerate the discovery and optimization of new derivatives by enabling high-throughput screening of various starting materials and reaction conditions. The combination of these technologies will not only streamline the synthesis of this compound but also facilitate the rapid generation of libraries of related compounds for structure-activity relationship studies.
Table 1: Comparison of Batch vs. Flow Synthesis for Benzamides
| Parameter | Traditional Batch Synthesis | Flow Chemistry Synthesis |
|---|---|---|
| Reaction Control | Limited control over mixing and temperature gradients. | Precise control over temperature, pressure, and mixing. |
| Safety | Higher risk with exothermic reactions and hazardous reagents. | Improved safety due to smaller reaction volumes and better heat dissipation. |
| Scalability | Challenging to scale up, often requiring re-optimization. | Easier to scale up by running the system for longer periods. |
| Efficiency | Can be time-consuming with manual workup and purification. | Higher throughput and potential for in-line purification. |
| Reproducibility | Can vary between batches. | High reproducibility due to precise parameter control. |
Exploration of Novel Reactivity Patterns and Transformation Pathways
The benzamide (B126) core of this compound offers a rich playground for exploring novel reactivity patterns and transformation pathways. Recent advances in photocatalysis, for instance, have opened up new avenues for the functionalization of benzamides under mild conditions. These methods utilize visible light to generate reactive intermediates, enabling transformations that are often difficult to achieve through traditional thermal methods.
One promising area of research is the selective C-H functionalization of the aromatic rings or the benzylic position. Photocatalytic strategies could enable the introduction of various functional groups, leading to the synthesis of novel derivatives with unique electronic and steric properties. Furthermore, the exploration of chemodivergent reactions, where the outcome can be controlled by tuning the reaction conditions, could provide access to a wide range of molecular architectures from a single precursor. These new synthetic methodologies will not only expand the chemical space accessible from this compound but also provide more sustainable and efficient routes to valuable compounds.
Table 2: Emerging Transformation Pathways for Benzamide Derivatives
| Transformation Pathway | Description | Potential Application for this compound |
|---|---|---|
| Photocatalytic C-H Arylation | Direct introduction of an aryl group onto a C-H bond using a photocatalyst and visible light. | Functionalization of the aromatic rings to modulate electronic properties. |
| Photocatalytic N-Dealkylation | Removal of an N-alkyl group under mild photocatalytic conditions. | Generation of secondary amide derivatives for further functionalization. |
| Dehydrogenative Oxidation/Amination | Conversion of 2-alkyl benzamides into functionalized hydroxyisoindolines using visible light and an oxidant. | Potential for intramolecular cyclization reactions to form novel heterocyclic structures. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
